molecular formula C17H22N2O2 B11212893 N-butyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide

N-butyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B11212893
M. Wt: 286.37 g/mol
InChI Key: JPMYPSJYTGUXHN-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a formyl group at the 3-position of the indole ring and an acetamide group at the 2-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the same synthetic routes mentioned above. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acid derivative.

    Reduction: Hydroxymethyl derivative.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-butyl-N-ethyl-2-(3-formylindol-1-yl)acetamide

InChI

InChI=1S/C17H22N2O2/c1-3-5-10-18(4-2)17(21)12-19-11-14(13-20)15-8-6-7-9-16(15)19/h6-9,11,13H,3-5,10,12H2,1-2H3

InChI Key

JPMYPSJYTGUXHN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C=O

Origin of Product

United States

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